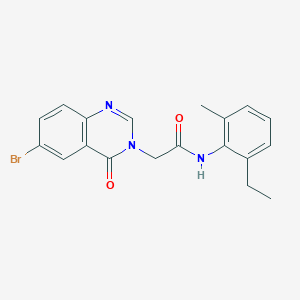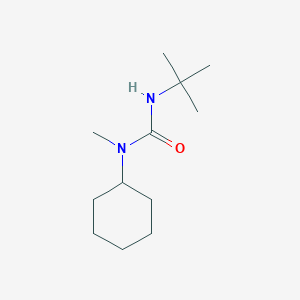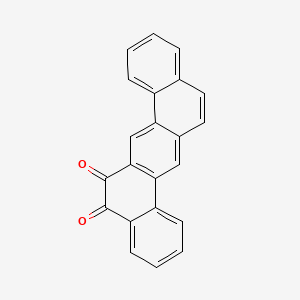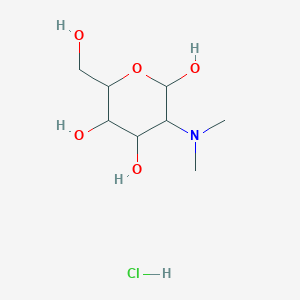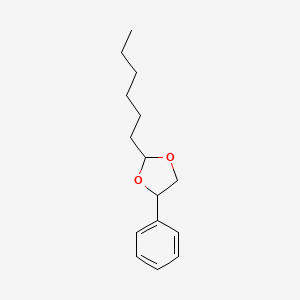![molecular formula C9H18OSi B15075787 Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- CAS No. 60484-85-7](/img/structure/B15075787.png)
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-, also known as trimethyl (7-oxabicyclo[4.1.0]hept-1-yl)silane, is a chemical compound with the molecular formula C9H18OSi. This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. The presence of the trimethylsilyl group further enhances its reactivity and utility in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- typically involves the reaction of 7-oxabicyclo[4.1.0]hept-1-ene with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to functionalize substrates and improve the dispersion of nanoparticles.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- involves its ability to act as a coupling agent, facilitating the formation of covalent bonds between different molecules. The oxirane ring is highly reactive and can undergo ring-opening reactions, leading to the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Another silane-based compound with similar applications in surface functionalization and nanoparticle dispersion.
Trimethyl(6-phenyl-7-oxabicyclo[4.1.0]hept-2-yl)silane: A related compound with a phenyl group, offering different reactivity and applications.
Trimethyl(13-oxabicyclo[10.1.0]tridec-1-yl)silane: A larger bicyclic silane with unique properties and uses.
Uniqueness
Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl- is unique due to its specific bicyclic structure and the presence of the trimethylsilyl group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Propiedades
Número CAS |
60484-85-7 |
|---|---|
Fórmula molecular |
C9H18OSi |
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
trimethyl(7-oxabicyclo[4.1.0]heptan-1-yl)silane |
InChI |
InChI=1S/C9H18OSi/c1-11(2,3)9-7-5-4-6-8(9)10-9/h8H,4-7H2,1-3H3 |
Clave InChI |
ZZMCMSCUGYSBFL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C12CCCCC1O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


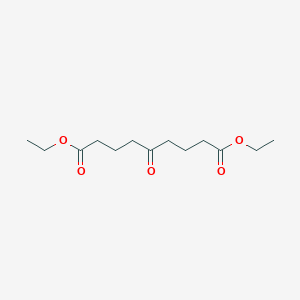
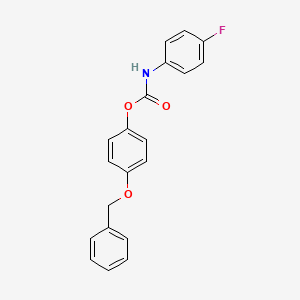
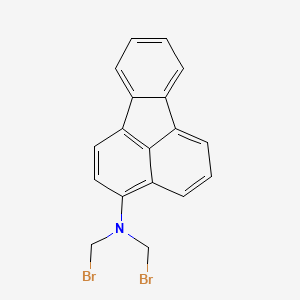
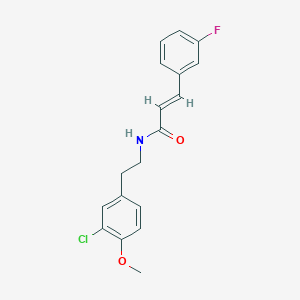

![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
